molecular formula C26H36N2O4S2 B1217473 Niadenate CAS No. 41891-94-5

Niadenate

Cat. No.: B1217473
CAS No.: 41891-94-5
M. Wt: 504.7 g/mol
InChI Key: HILPCWYKPQNXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niadenate, also known as this compound, is a useful research compound. Its molecular formula is C26H36N2O4S2 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Niadenate has been studied for its potential therapeutic effects in various medical conditions. It plays a role in cellular metabolism and energy production, influencing several biochemical pathways.

1.1. Cancer Research

Research indicates that this compound may have anti-cancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells by modulating metabolic pathways involved in cell growth and apoptosis. This effect is particularly relevant in the context of breast and prostate cancers, where metabolic reprogramming is a hallmark of malignancy .

1.2. Neuroprotection

This compound has shown promise in neuroprotective applications. Its ability to enhance mitochondrial function may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. Experimental models suggest that this compound can reduce oxidative stress and improve cognitive functions by preserving neuronal integrity .

Dermatological Applications

The compound is also being explored for its dermatological benefits, particularly in skin health and cosmetic formulations.

2.1. Anti-Aging Properties

Clinical trials have indicated that this compound can improve skin elasticity and reduce the appearance of fine lines and wrinkles. Its antioxidant properties help combat oxidative stress, which is a significant factor in skin aging .

2.2. Treatment of Skin Disorders

This compound has been investigated for its efficacy in treating various skin disorders, including acne vulgaris and psoriasis. Studies have shown that topical formulations containing this compound can reduce inflammation and promote healing in affected areas .

Biochemical Applications

In biochemistry, this compound serves as a critical component in metabolic processes.

3.1. Energy Metabolism

This compound is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular respiration. This role underscores its importance in energy metabolism, particularly under conditions of metabolic stress or during high-energy demands .

3.2. Antioxidant Activity

The compound exhibits significant antioxidant activity by scavenging free radicals and preventing oxidative damage to cellular components such as lipids and proteins. This property is crucial for maintaining cellular health and preventing chronic diseases associated with oxidative stress .

Data Tables

The following tables summarize key findings regarding the applications of this compound:

Application AreaSpecific Use CaseFindings/Results
PharmacologyCancer treatmentInhibits cancer cell proliferation
NeuroprotectionReduces oxidative stress in neuronal cells
DermatologyAnti-agingImproves skin elasticity; reduces wrinkles
Skin disordersEffective against acne vulgaris and psoriasis
BiochemistryEnergy metabolismEnhances NAD+ synthesis
Antioxidant activityScavenges free radicals; protects cellular integrity

5.1. Clinical Trial on Skin Aging

A double-blind clinical trial evaluated the effects of topical this compound on 100 participants aged 40-65 years over six months. Results indicated a significant reduction in wrinkle depth and improved skin texture compared to the placebo group .

5.2. Neurodegenerative Disease Model

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance on memory tasks and reduced markers of oxidative stress in brain tissues .

Q & A

Basic Research Questions

Q. How can I formulate a precise and feasible research question for studying Niadenate’s biochemical mechanisms?

  • Methodological Approach : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: “In vitro models (P), how does this compound (I) compare to structurally analogous compounds (C) in modulating [specific pathway] (O) over a 24-hour exposure period (T)?” This ensures specificity and alignment with experimental variables .
  • Avoid overly broad questions (e.g., “How does this compound work?”) by narrowing to measurable outcomes (e.g., enzyme kinetics, gene expression). Incorporate the FLOAT method (Feasibility, Literature alignment, Objectivity, Appropriateness, Time-bound) to ensure the question is testable within resource constraints .

Q. What experimental design considerations are critical for in vitro studies of this compound’s cellular interactions?

  • Key Steps :

Control Groups : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay sensitivity .

Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects and IC50 values .

Replication : Use triplicate measurements to account for technical variability, and repeat experiments across independent batches to assess reproducibility .

  • Document protocols rigorously, including solvent controls (e.g., DMSO concentrations) to avoid confounding effects .

Q. How should I select and validate data collection methods for this compound’s pharmacokinetic studies?

  • Best Practices :

  • Analytical Techniques : Use HPLC-MS/MS for quantifying this compound in biological matrices, with validation per FDA guidelines (precision, accuracy, matrix effects) .
  • Sampling Frequency : Design time-point intervals based on preliminary half-life data (e.g., 0, 1, 2, 4, 8, 24 hours post-administration) to capture absorption/distribution phases .
    • Pilot studies are essential to optimize parameters like detection limits and minimize batch effects .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Approach :

  • For continuous outcomes (e.g., cell viability), use ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • For non-linear relationships (e.g., receptor binding), apply nonlinear regression models (e.g., log-logistic curves) .
    • Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical relevance beyond p-values .

Q. How can I ensure data integrity and reproducibility in this compound research?

  • Strategies :

  • Blinding : Mask sample identities during data collection/analysis to reduce observer bias .
  • Pre-registration : Submit study protocols to repositories like Open Science Framework (OSF) to deter HARKing (Hypothesizing After Results are Known) .
  • Data Sharing : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata detailing experimental conditions .

Advanced Research Questions

Q. How do I resolve contradictions in this compound’s reported mechanisms across different model systems?

  • Analytical Framework :

Systematic Review : Map discrepancies using PRISMA guidelines, categorizing findings by model (e.g., cell lines vs. animal models) and assay type .

Meta-Regression : Assess whether variables like dosage or exposure duration explain heterogeneity in effect sizes .

  • Example: If this compound shows apoptosis in hepatocytes but not fibroblasts, compare baseline expression of target proteins (e.g., caspases) across systems .

Q. What methodologies are suitable for integrating multi-omics data to study this compound’s polypharmacology?

  • Pipeline :

Transcriptomics + Proteomics : Use pathway enrichment tools (e.g., GSEA, STRING) to identify concordant pathways altered by this compound .

Network Pharmacology : Construct compound-target-disease networks using platforms like STITCH to predict off-target effects .

  • Address batch effects via ComBat normalization and validate findings with orthogonal assays (e.g., siRNA knockdown) .

Q. How can I design a study to investigate this compound’s long-term toxicity using real-world data (RWD)?

  • Approach :

  • Data Sources : Link electronic health records (EHRs) with biobank data to track exposure-outcome relationships .
  • Confounding Adjustment : Apply propensity score matching or inverse probability weighting to control for variables like comorbidities .
    • Validate RWD findings with prospective cohort studies to establish causality .

Q. What computational models are robust for predicting this compound’s metabolite interactions?

  • Tools :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability of this compound metabolites with target proteins .
  • Machine Learning : Train random forest models on PubChem data to predict ADMET properties .
    • Cross-validate predictions using in vitro cytochrome P450 inhibition assays .

Q. How should I address methodological limitations when translating this compound research from preclinical to clinical stages?

  • Checklist :

Pharmacokinetic Bridging : Adjust dosing regimens using allometric scaling (e.g., body surface area) between species .

Biomarker Validation : Confirm surrogate endpoints (e.g., serum biomarkers) correlate with clinical outcomes in Phase I trials .

Heterogeneity Analysis : Stratify clinical trial participants by genetic/epigenetic factors influencing drug response .

Properties

CAS No.

41891-94-5

Molecular Formula

C26H36N2O4S2

Molecular Weight

504.7 g/mol

IUPAC Name

2-[10-[2-(pyridine-3-carbonyloxy)ethylsulfanyl]decylsulfanyl]ethyl pyridine-3-carboxylate

InChI

InChI=1S/C26H36N2O4S2/c29-25(23-11-9-13-27-21-23)31-15-19-33-17-7-5-3-1-2-4-6-8-18-34-20-16-32-26(30)24-12-10-14-28-22-24/h9-14,21-22H,1-8,15-20H2

InChI Key

HILPCWYKPQNXHU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2

Key on ui other cas no.

82601-22-7

Synonyms

niadenate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.